(R)-Afatinib

HPLC Method Validation Pharmaceutical Analysis Impurity Profiling

Indispensable for ANDA submissions, this fully characterized (R)-Afatinib (Impurity C) standard ensures accurate HPLC/UPLC quantification and specificity per ICH Q2(R1). Essential for tracking degradation products and validating stability-indicating methods. Use this exact reference to avoid invalid retention time mismatches and ensure batch compliance with ICH Q3A thresholds. Includes CoA.

Molecular Formula C24H25ClFN5O3
Molecular Weight 485.94
CAS No. 850140-72-6; 945553-91-3
Cat. No. B2519980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Afatinib
CAS850140-72-6; 945553-91-3
Molecular FormulaC24H25ClFN5O3
Molecular Weight485.94
Structural Identifiers
SMILESCN(C)CC=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC4CCOC4
InChIInChI=1S/C24H25ClFN5O3/c1-31(2)8-3-4-23(32)30-21-11-17-20(12-22(21)34-16-7-9-33-13-16)27-14-28-24(17)29-15-5-6-19(26)18(25)10-15/h3-6,10-12,14,16H,7-9,13H2,1-2H3,(H,30,32)(H,27,28,29)/b4-3+/t16-/m1/s1
InChIKeyULXXDDBFHOBEHA-QDLOVBKTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Afatinib Impurity C (CAS 850140-72-6; 945553-91-3): Reference Standard for Quantitative Analytical Method Development


Afatinib Impurity C, chemically designated as (R,E)-N-(4-((3-chloro-4-fluorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)-4-(dimethylamino)but-2-enamide, is a process-related and potential degradation impurity of the irreversible EGFR/HER2 tyrosine kinase inhibitor Afatinib [1][2]. It possesses a molecular formula of C24H25ClFN5O3 and a molecular weight of 485.94 g/mol [3]. As a fully characterized reference standard, Afatinib Impurity C is essential for the development, validation, and routine execution of quantitative analytical methods required for pharmaceutical quality control and regulatory compliance [4][5].

Why Generic 'Afatinib Impurity' Reference Standards Are Inadequate for Method-Specific Qualification of Afatinib Impurity C


Substituting Afatinib Impurity C with an alternative impurity reference standard (e.g., Impurity A, D, or a non-specific process impurity) is analytically invalid. Regulatory guidelines mandate that chromatographic methods for related substances must demonstrate specificity and accurate quantification for each individual impurity present above defined thresholds [1]. Different Afatinib impurities possess distinct physicochemical properties, including unique retention times in HPLC/UPLC systems and specific mass fragmentation patterns in LC-MS [2][3]. Consequently, using an incorrect reference standard would yield inaccurate retention time identification, erroneous relative response factors (RRFs), and unreliable quantitative results, potentially leading to non-compliance with ICH Q2(R1) validation requirements and ICH Q3A impurity qualification thresholds [4].

Quantitative Evidence Guide: Afatinib Impurity C Analytical Performance and Differentiation Data


Chromatographic Resolution of Afatinib Impurity C from Parent Drug and Other Related Substances

Afatinib Impurity C demonstrates a distinct and reproducible retention time, enabling its baseline separation from the Afatinib active pharmaceutical ingredient (API) and other specified impurities using validated HPLC methods. In a published AQbD-optimized green HPLC method, Afatinib and its three known impurities were resolved with adequate resolution (Rs > 2.0) on a C18 column within a 20-minute run time [1]. This specific elution profile is a critical differentiator from other Afatinib-related impurities (e.g., Impurity D, process impurities) which would co-elute or exhibit different retention behavior under the same conditions, thus failing to provide the method specificity required for regulatory filing.

HPLC Method Validation Pharmaceutical Analysis Impurity Profiling

Stability-Indicating Method Validation: Forced Degradation Behavior of Afatinib Impurity C

Afatinib Impurity C has been identified as a primary degradation product under oxidative and hydrolytic stress conditions in stability-indicating method validation studies [1]. In a study employing UPLC, forced degradation of Afatinib drug product under oxidative (peroxide) and hydrolytic (acid/base) conditions resulted in the formation of a specific degradation peak that was resolved from both the parent drug and other known impurities [2]. This is in contrast to other reported process-related impurities (e.g., cis-isomer impurities [3]) which may not be generated under the same forced degradation pathways. The ability to specifically monitor the formation of Impurity C under stress conditions is a key requirement for establishing a product's shelf-life and storage conditions.

Forced Degradation Stability Studies ICH Q1A

Regulatory Necessity: ICH Q3A Impurity Qualification Thresholds Mandate Specific Identification

According to ICH Q3A guidelines, any impurity in a new drug substance present at a level greater than the qualification threshold (0.15% or 1 mg per day, whichever is lower) must be qualified for safety [1]. This qualification process requires robust analytical data, including accurate quantification using a characterized reference standard. The analytical method must be capable of quantifying impurities at these low levels; a validated HPLC method for Afatinib impurities has demonstrated Limits of Detection (LOD) and Limits of Quantitation (LOQ) of 0.06 ppm and 0.2 ppm, respectively [2]. Without a specific and well-characterized reference standard for Impurity C, it is impossible to accurately quantify it against a validated calibration curve, potentially leading to either overestimation (causing unnecessary batch rejection) or underestimation (posing a patient safety risk). This regulatory requirement directly differentiates the need for a specific Impurity C standard from a generic, unqualified impurity reference.

Regulatory Compliance ICH Q3A Impurity Qualification

Confirmatory Analytical Characterization: Distinction via Orthogonal Spectroscopic and Chromatographic Data

Afatinib Impurity C is differentiated from other related substances through its unique combination of analytical signatures. It exhibits specific fragmentation patterns detectable by mass spectrometry and distinct retention in high-performance liquid chromatography (HPLC) [1]. While comprehensive characterization data is standard for reference materials, the key differentiator for procurement is that vendors provide a Certificate of Analysis (CoA) with confirmed purity (typically >95%), HPLC chromatograms, MS spectra, and 1H-NMR spectra [2]. This comprehensive data package, which is specific to the Impurity C structure and CAS number, is required for establishing analytical method specificity and cannot be obtained by using a reference standard for a different impurity (e.g., Impurity A or D) or an in-house synthesized material lacking full characterization.

Analytical Characterization Mass Spectrometry NMR Spectroscopy

Distinct Safety Profile: In Vitro Cytotoxicity of Afatinib Degradation Products

A study on the forced degradation of Afatinib isolated two major degradation products (DP2 and DP3) and evaluated their cytotoxicity in the A549 non-small cell lung cancer cell line [1]. The IC50 values for Afatinib, DP2, and DP3 were found to be 15.02 ± 1.49 µM, 25.00 ± 1.26 µM, and 32.56 ± 0.11 µM, respectively. This demonstrates that degradation impurities can possess distinct biological activity profiles compared to the parent drug. While this study did not specifically identify DP2 or DP3 as Impurity C, it establishes a class-level precedent: different degradation-related impurities of Afatinib are not biologically equivalent. This reinforces the regulatory imperative to identify and control specific impurities like Impurity C to their own qualified limits, rather than assuming a generic safety profile based on the parent drug or other related substances.

Impurity Safety Cytotoxicity Toxicology

Primary Application Scenarios for Afatinib Impurity C Reference Standard


Development and Validation of Stability-Indicating HPLC/UPLC Methods for Afatinib Drug Substance and Drug Product

This scenario involves using Afatinib Impurity C as a critical reference marker to develop and validate a chromatographic method that is specific, linear, accurate, and precise for quantifying this impurity in the presence of the Afatinib API, excipients, and other potential degradation products [1][2]. The method is used to monitor the formation of Impurity C during forced degradation studies (acid, base, oxidative, thermal, photolytic) to ensure the method is stability-indicating and suitable for routine QC release and stability testing, as required by ICH Q1A and Q2(R1) [3].

Regulatory Filing Support for Abbreviated New Drug Applications (ANDAs) and Drug Master Files (DMFs)

Afatinib Impurity C reference standard is indispensable for generating the comparative impurity profile data required for ANDA submissions. It enables the accurate identification and quantification of this specific impurity in the test product, which is then compared to the reference listed drug (RLD) profile. The use of a fully characterized standard with a Certificate of Analysis ensures that the analytical data is reliable and meets the stringent requirements of regulatory agencies (e.g., USFDA, EMA) for demonstrating pharmaceutical equivalence and product quality [1].

Routine Quality Control (QC) Release Testing and Batch-to-Batch Consistency Monitoring

Once a validated HPLC/UPLC method is in place, the Afatinib Impurity C reference standard is used routinely in QC laboratories to quantify the level of this impurity in each manufactured batch of Afatinib API or finished drug product. This ensures that the impurity level remains below the established acceptance criterion (e.g., ≤0.15% for qualification threshold [1]) and that the manufacturing process is in a state of control. This is essential for confirming batch-to-batch consistency and ensuring patient safety by preventing the release of product with unacceptably high levels of a specific impurity [2].

Investigating and Troubleshooting Process-Related Impurity Formation During Afatinib Synthesis

Process chemists use the Afatinib Impurity C standard to identify and track the formation of this specific byproduct during the synthetic route [1]. By spiking the standard into reaction mixtures or intermediate samples, they can definitively assign chromatographic peaks and quantify the impurity. This information is used to optimize reaction conditions (e.g., temperature, solvent, stoichiometry) to minimize the formation of Impurity C, thereby improving overall process yield and purity of the final API [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-Afatinib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.